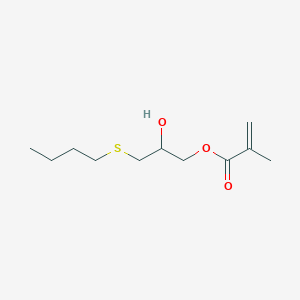
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes a butylsulfanyl group, a hydroxypropyl group, and a methylprop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate can be achieved through several methods. One common approach involves the reaction of butyl mercaptan with an appropriate epoxide to form the butylsulfanyl group. This intermediate is then reacted with a hydroxypropyl derivative, followed by esterification with methacrylic acid to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The sulfanyl group can form interactions with various enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Butyl 2-methylprop-2-enoate: Lacks the hydroxypropyl and sulfanyl groups, making it less versatile in chemical reactions.
2-Hydroxypropyl 2-methylprop-2-enoate: Lacks the butylsulfanyl group, resulting in different chemical properties and applications.
Butylsulfanylpropyl methacrylate: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to the presence of both the butylsulfanyl and hydroxypropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
53414-20-3 |
|---|---|
Fórmula molecular |
C11H20O3S |
Peso molecular |
232.34 g/mol |
Nombre IUPAC |
(3-butylsulfanyl-2-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O3S/c1-4-5-6-15-8-10(12)7-14-11(13)9(2)3/h10,12H,2,4-8H2,1,3H3 |
Clave InChI |
GCLAXLFFYXLEHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC(COC(=O)C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
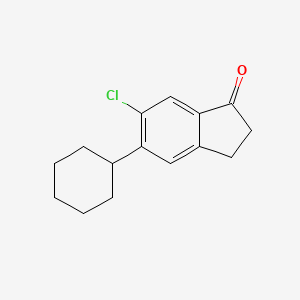
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)


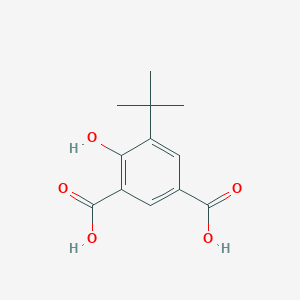
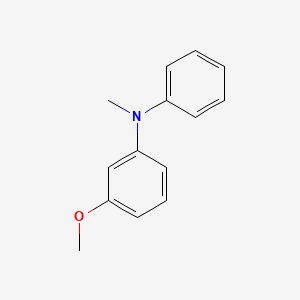
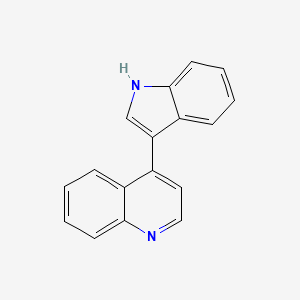

![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)
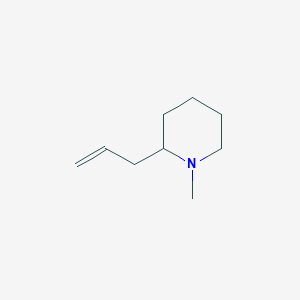
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)

![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
